N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. These heterocyclic structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the attached functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its polarity and solubility .Scientific Research Applications
Anticancer Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide and its derivatives have been evaluated for their potential in anticancer activity. A study by Ravinaik et al. (2021) involved the synthesis of related compounds and their evaluation against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Many of these compounds demonstrated moderate to excellent anticancer activity.
Antibacterial Activity
The compound and its derivatives have also shown significant antibacterial properties. Research by Song et al. (2017) explored the antibacterial activities of various 1,3,4-oxadiazole thioether derivatives against bacterial strains, highlighting their effectiveness in inhibiting bacterial growth.
Synthesis and Molecular Transformation
There is extensive research on the synthesis and molecular transformation of compounds related to this compound. Sasaki et al. (1984) conducted a study on the synthesis of cyclopentano[c]-s-triazoles, demonstrating the potential of these compounds in various chemical transformations.
Antimicrobial Activity
Apart from anticancer and antibacterial properties, these compounds also exhibit antimicrobial activities. A study by El-masry et al. (2000) showed that some benzimidazole derivatives, which are structurally related to the compound , possess significant antimicrobial activities.
Anti-tubercular Activity
The derivatives of this compound have been evaluated for their anti-tubercular properties. Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole derivatives and assessed their effectiveness against Mycobacterium tuberculosis, showing promising results.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown to exert moderate antibacterial effects on rice bacterial leaf blight .
Future Directions
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-15-13(21-17-9)11-8-19(18-16-11)7-6-14-12(20)10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQZHBJMFQXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.